Ethyl 7-methoxy-1-benzofuran-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 7-methoxy-1-benzofuran-2-carboxylate and related compounds involves complex chemical reactions, often starting from basic benzofuran derivatives. For instance, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a related structure, is synthesized through a Cope rearrangement followed by dichlorodicyanobenzoquinone usage and O-methylation. This process underscores the intricate steps required to construct benzofuran derivatives' skeletons and highlights the thermal rearrangements these compounds can undergo at elevated temperatures (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
The molecular structure of ethyl 7-methoxy-1-benzofuran-2-carboxylate is characterized by the presence of a benzofuran moiety, which significantly influences its chemical behavior and properties. Crystal structure studies of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into their crystallization patterns, hydrogen bonding, and overall molecular conformation, which are critical for understanding the compound's interactions and reactivity (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Ethyl 7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, such as O-arylation, which allows for the formation of O-arylhydroxylamines and substituted benzofurans, showcasing its versatility in synthetic chemistry. This reaction pathway is facilitated by palladium catalysis, illustrating the compound's potential as a precursor in the synthesis of complex molecules (Maimone & Buchwald, 2010).
Scientific Research Applications
Synthesis and Biological Activities
- Benzofuran derivatives, including ethyl 7-methoxy-1-benzofuran-2-carboxylate, have been synthesized and characterized for their biological activities. Studies have demonstrated the potential of these compounds in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).
Analgesic Activity
- Research has been conducted on substituted 1-benzofurans and 1-benzothiophenes, exploring their potential as analgesics. This research includes compounds related to ethyl 7-methoxy-1-benzofuran-2-carboxylate, highlighting their significance in medicinal chemistry (Rádl et al., 2000).
Methodology in Synthesis
- An alternate method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans, which can include ethyl 7-methoxy-1-benzofuran-2-carboxylate, has been reported. This method has applications in synthesizing biologically active natural products like Egonol and Homoegonol (More & Mali, 2016).
Photochemical Studies
- Photochemical studies involving ethyl 5-phenylazo-benzofuran-2-carboxylate, a compound structurally related to ethyl 7-methoxy-1-benzofuran-2-carboxylate, have been conducted. These studies focus on cis/trans isomerization processes which are significant in understanding the photochemical behavior of benzofuran derivatives (Shen Yong-jia, 2010).
Enantiomeric Neolignans Studies
- Research involving enantiomeric neolignans, such as ethyl 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl] propanoate, has been conducted. These studies are significant in exploring the chemical diversity and potential applications of benzofuran derivatives in various fields (Chen et al., 2010).
Future Directions
properties
IUPAC Name |
ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCMZYVXJUJIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334598 | |
Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
CAS RN |
50551-58-1 | |
Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50551-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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